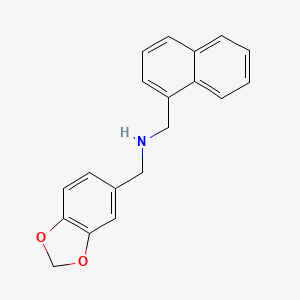

1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine

Overview

Description

1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine is an organic compound that features a methanamine group attached to a 1,3-benzodioxole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine typically involves the following steps:

Formation of the Benzodioxole Ring: The 1,3-benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the benzodioxole aldehyde with an appropriate amine.

Naphthalene Substitution: The final step involves the substitution of the naphthalene moiety onto the methanamine group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: The compound can be used as a probe to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-benzodioxol-5-yl)-N-(phenylmethyl)methanamine: Similar structure but with a phenyl group instead of a naphthalene moiety.

1-(1,3-benzodioxol-5-yl)-N-(2-naphthylmethyl)methanamine: Similar structure but with a different position of the naphthalene moiety.

Uniqueness

1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

The compound 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and pharmacological profiles, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound includes a benzodioxole moiety and a naphthylmethylamine group. Its molecular formula is , with a molecular weight of approximately 269.33 g/mol. The structural features suggest potential interactions with various biological targets, particularly in neurotransmission and enzyme modulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving the reaction between 1,3-benzodioxole derivatives and naphthalenes under specific catalytic conditions.

- Purification Techniques : Such as crystallization and chromatography to achieve high purity levels necessary for biological studies.

Research indicates that the compound may interact with several biological targets:

- Receptors : It may act on serotonin and dopamine receptors, influencing mood and behavior.

- Enzymatic Interactions : The compound shows potential as an inhibitor or modulator of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in various diseases .

Pharmacological Profiles

Several studies have explored the pharmacological effects of this compound:

- Anticoronaviral Activity : Preliminary findings suggest that it may exhibit activity against coronaviruses, making it a candidate for further antiviral research .

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, potentially offering insights into treatments for mood disorders or neurodegenerative diseases .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects on neurotransmitter systems, researchers found that the administration of this compound resulted in significant alterations in serotonin levels in animal models. This suggests its potential utility in treating conditions like depression or anxiety disorders.

Case Study 2: Antiviral Screening

In vitro assays demonstrated that the compound inhibited viral replication in cell cultures infected with coronaviruses. The mechanism appears to involve interference with viral entry or replication processes, warranting further investigation into its therapeutic potential against viral infections .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-7-17-15(4-1)5-3-6-16(17)12-20-11-14-8-9-18-19(10-14)22-13-21-18/h1-10,20H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIPHLXVRPEPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354771 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(naphthalen-1-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352436-18-1 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(naphthalen-1-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.